Tert-butyl 4-(3-oxoprop-1-en-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a 3-oxoprop-1-en-1-yl substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-oxoprop-1-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the tert-butyl ester and the 3-oxoprop-1-en-1-yl group. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which is then reacted with various alkenylating agents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-oxoprop-1-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 3-oxoprop-1-en-1-yl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl 4-(3-oxoprop-1-en-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-oxoprop-1-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-oxoprop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h4-5,10-11H,6-9H2,1-3H3/b5-4+ |
InChI Key |
YNPAJXDRSQGFST-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=C/C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=CC=O |
Origin of Product |
United States |
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